molecular formula C24H21N B14411060 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole CAS No. 86230-12-8

9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole

Cat. No.: B14411060
CAS No.: 86230-12-8
M. Wt: 323.4 g/mol
InChI Key: HFRYUCGSODXUNY-UHFFFAOYSA-N
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Description

9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with an ethyl group and a phenylbuta-1,3-dienyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with carbazole as the core structure.

    Ethylation: Introduce the ethyl group at the 9-position using ethyl bromide in the presence of a base like potassium carbonate.

    Phenylbuta-1,3-dienyl Substitution: Attach the phenylbuta-1,3-dienyl group at the 3-position through a Heck reaction, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the ethyl group or the phenylbuta-1,3-dienyl moiety.

    Reduction: Reduction reactions could target the double bonds in the phenylbuta-1,3-dienyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole core or the substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Synthesis Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.

    Biological Probes: Used in the design of fluorescent probes for biological imaging.

Industry

    Dyes and Pigments: Utilized in the production of dyes and pigments due to its chromophoric properties.

    Polymer Additives: Incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole would depend on its specific application. In organic electronics, it may function by facilitating charge transport through its conjugated system. In pharmaceuticals, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the phenylbuta-1,3-dienyl group, making it less conjugated.

    3-Phenylcarbazole: Lacks the ethyl group, affecting its solubility and reactivity.

    9H-Carbazole: The parent compound without any substituents, used as a reference point.

Uniqueness

9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is unique due to the combination of its substituents, which may enhance its electronic properties and reactivity compared to its simpler analogs.

Properties

CAS No.

86230-12-8

Molecular Formula

C24H21N

Molecular Weight

323.4 g/mol

IUPAC Name

9-ethyl-3-(4-phenylbuta-1,3-dienyl)carbazole

InChI

InChI=1S/C24H21N/c1-2-25-23-15-9-8-14-21(23)22-18-20(16-17-24(22)25)13-7-6-12-19-10-4-3-5-11-19/h3-18H,2H2,1H3

InChI Key

HFRYUCGSODXUNY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC=CC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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